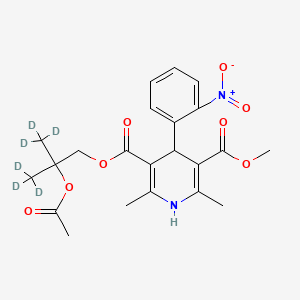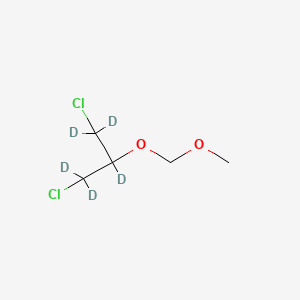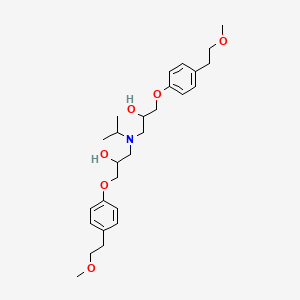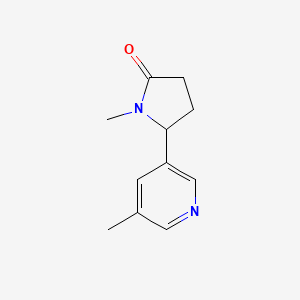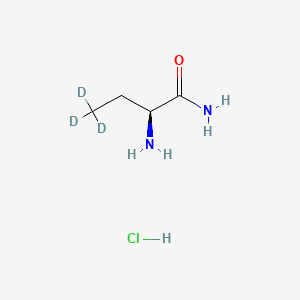![molecular formula C8H8N2O2 B563410 7-メトキシ-1H-ピロロ[2,3-c]ピリジン-4-オール CAS No. 936470-68-7](/img/structure/B563410.png)
7-メトキシ-1H-ピロロ[2,3-c]ピリジン-4-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL, also known as 7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL, is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.164. The purity is usually 95%.
BenchChem offers high-quality 7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
神経疾患
7-メトキシ-1H-ピロロ[2,3-c]ピリジン-4-オールは、神経系への潜在的な影響により、神経疾患の治療に有望であることが示されています。 研究によると、このクラスの化合物は神経伝達物質の活動を調節することができ、アルツハイマー病、パーキンソン病、てんかんなどの病状に有益である可能性があります .
免疫系の調節
この化合物は、免疫系の調節にも応用がある可能性があります。 これは、新しい免疫療法の開発において役割を果たし、自己免疫疾患の治療を支援し、ワクチンの有効性を高める可能性があります .
抗糖尿病作用
研究によると、7-メトキシ-1H-ピロロ[2,3-c]ピリジン-4-オールには抗糖尿病作用がある可能性があります。 そのメカニズムは、インスリンの分泌の調節、または細胞のグルコース取り込みの促進を伴う可能性があり、糖尿病治療のための新しい方法を提供しています .
抗マイコバクテリア特性
この化合物は、抗マイコバクテリア活性を有することが判明しており、結核やその他のマイコバクテリア感染症との闘いにおいて貴重な資産となる可能性があります。 薬剤耐性株に対するその有効性は、現在進行中の研究において特に注目されています .
抗ウイルス作用
7-メトキシ-1H-ピロロ[2,3-c]ピリジン-4-オールには抗ウイルス作用があることを示唆する証拠があります。 これは、特に現在の治療法に対して耐性を発達させたウイルスに対して、新しい抗ウイルス薬の開発に貢献する可能性があります .
抗腫瘍および抗癌の可能性
この化合物の抗腫瘍および抗癌の可能性に関する研究は現在進行中です。特定の癌細胞株に対して活性を示しており、癌治療におけるその潜在的な使用を示唆しています。 特定の研究では、乳がんと腎臓がんのサブパネル細胞株に対するその有効性が強調されています .
作用機序
Target of Action
It’s worth noting that similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have shown potent activities against fgfr1, 2, and 3 . FGFRs (Fibroblast Growth Factor Receptors) play a crucial role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
Related compounds have been shown to inhibit fgfrs, which could lead to the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
Fgfr inhibitors generally affect the ras–mek–erk, plcg, and pi3k–akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
Related compounds have been shown to inhibit breast cancer cell proliferation and induce apoptosis .
生化学分析
Biochemical Properties
7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions involves the fibroblast growth factor receptor (FGFR) family, which includes FGFR1, FGFR2, FGFR3, and FGFR4 . The compound exhibits inhibitory activity against these receptors, with varying degrees of potency. For instance, it has been shown to inhibit FGFR1 with an IC50 value of 7 nM . This interaction is crucial as FGFR signaling pathways are involved in cell proliferation, differentiation, and survival.
Cellular Effects
The effects of 7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL on various cell types and cellular processes are profound. In vitro studies have demonstrated that this compound inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells . The compound influences cell signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways, which are critical for cell growth and survival . By modulating these pathways, 7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL can alter gene expression and cellular metabolism, leading to its potential use in cancer therapy.
Molecular Mechanism
At the molecular level, 7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL exerts its effects through several mechanisms. It binds to the FGFRs, inhibiting their kinase activity and preventing the autophosphorylation of tyrosine residues in the cytoplasmic tail . This inhibition disrupts downstream signaling pathways, such as RAS-MEK-ERK and PI3K-Akt, which are essential for cell proliferation and survival . Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins involved in these pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of 7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its inhibitory activity over time . Prolonged exposure to the compound may lead to changes in cellular responses, including alterations in gene expression and metabolic activity. These temporal effects are essential for determining the optimal conditions for its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and reduces cancer cell proliferation . Higher doses may result in toxic or adverse effects, including damage to normal tissues and organs . It is crucial to determine the therapeutic window for this compound to maximize its efficacy while minimizing potential side effects.
Metabolic Pathways
7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism may influence its bioavailability and efficacy in vivo . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing any adverse effects.
Transport and Distribution
The transport and distribution of 7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions may influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy.
Subcellular Localization
The subcellular localization of 7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL is essential for understanding its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall efficacy in biochemical and therapeutic applications.
特性
IUPAC Name |
7-methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-8-7-5(2-3-9-7)6(11)4-10-8/h2-4,9,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUWKIKHLJCCNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C2=C1NC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652600 |
Source


|
| Record name | 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936470-68-7 |
Source


|
| Record name | 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


